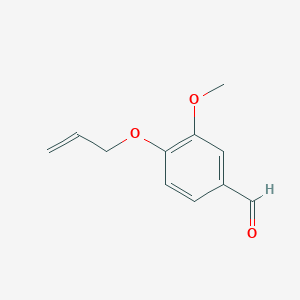

O-allylvanillin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWCHURQYFMBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366362 | |

| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22280-95-1 | |

| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of O-Allylvanillin from Vanillin and Allyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of O-allylvanillin, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. This document details the underlying chemical principles, provides a summary of reaction parameters from various methodologies, and presents a standardized experimental protocol. Furthermore, a visual representation of the synthetic pathway is included to facilitate a deeper understanding of the process.

Introduction

The etherification of vanillin to produce this compound is a fundamental reaction in organic synthesis. The process involves the nucleophilic substitution of the hydrogen atom of the hydroxyl group in vanillin with an allyl group from allyl bromide. This reaction, a classic example of the Williamson ether synthesis, proceeds via an SN2 mechanism.[1] The phenolic hydroxyl group of vanillin is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage. The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield. Phase transfer catalysts are also sometimes employed to facilitate the reaction between the aqueous and organic phases.

Reaction Parameters

The synthesis of this compound can be accomplished under various conditions. The following table summarizes typical parameters collated from different experimental approaches.

| Parameter | Typical Conditions | Notes |

| Base | Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) | K₂CO₃ is a milder base often used in polar aprotic solvents. NaOH is a stronger base typically used in aqueous or biphasic systems.[2] |

| Solvent | Acetone, Dimethylformamide (DMF), Ethanol, Water | Acetone and DMF are common polar aprotic solvents for this reaction.[2][3] Ethanol or water can be used with a strong base. |

| Alkylating Agent | Allyl bromide | |

| Temperature | Room temperature to reflux (typically 50-110 °C) | Higher temperatures can increase the reaction rate but may also lead to side products.[2] |

| Reaction Time | 2 - 24 hours | Reaction progress is typically monitored by thin-layer chromatography (TLC).[2] |

| Yield | 66% - 99% | Yields can vary significantly depending on the specific conditions and purification methods used.[3] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

Vanillin

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine vanillin (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone). Maintain the reflux with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 6-8 hours.

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted vanillin, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis Pathway

The following diagram illustrates the chemical transformation from vanillin to this compound.

Caption: Williamson ether synthesis of this compound.

References

O-Allylvanillin Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of O-allylvanillin in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted solubility based on molecular structure, provides detailed experimental protocols for quantitative solubility determination, and offers a workflow for solubility testing.

Introduction to this compound and its Solubility

This compound (2-methoxy-4-(allyloxy)benzaldehyde) is a synthetic organic compound and a derivative of vanillin. Its structure, featuring an aromatic ring, an aldehyde group, a methoxy group, and an allyl ether group, governs its solubility behavior. The presence of the allyl group in place of the hydroxyl group in vanillin significantly reduces its polarity and eliminates its ability to act as a hydrogen bond donor. This structural modification suggests that this compound will exhibit significantly different solubility characteristics compared to its parent compound, with a general preference for less polar organic solvents.

Predicted Solubility of this compound

Based on its chemical structure, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the non-polar nature of the allyl group and the overall molecular structure.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol | Soluble | The polar hydroxyl group of methanol can interact with the ether and aldehyde oxygens of this compound, though the non-polar allyl group may limit high solubility. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity should allow for the dissolution of this compound. | |

| Isopropanol | Moderately Soluble | The increased hydrocarbon character of isopropanol may slightly reduce its ability to solvate the more polar features of this compound. | |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds and should readily dissolve this compound. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that is effective at dissolving many organic compounds; it is expected to be a good solvent for this compound. |

| Ethers | Diethyl Ether | Soluble | As a relatively non-polar solvent, diethyl ether should effectively solvate the non-polar regions of this compound. |

| Hydrocarbons | Hexane | Sparingly Soluble to Insoluble | Hexane is a non-polar solvent and is unlikely to effectively dissolve the more polar aldehyde and ether functionalities of this compound. |

| Toluene | Moderately Soluble | The aromatic nature of toluene can interact with the benzene ring of this compound, potentially leading to moderate solubility. |

Experimental Protocol for Determining this compound Solubility

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature water bath or incubator shaker

-

Vortex mixer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, weigh the vial containing the dry this compound residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial from the final weight. The solubility can then be expressed in terms of g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Analyze the diluted sample using the same method and determine the concentration of this compound from the calibration curve.

-

Calculate the solubility, taking into account the dilution factor.

-

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Conclusion

O-Allylvanillin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Allylvanillin, systematically known as 4-(allyloxy)-3-methoxybenzaldehyde, is a synthetic organic compound and a derivative of vanillin. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and characterization. While this compound serves as a valuable precursor in the synthesis of various biologically active molecules, public domain data on its specific biological activities, such as cytotoxicity and modulation of cellular signaling pathways, remains limited. This document summarizes the available information and provides standardized protocols for its synthesis and potential biological evaluation.

Chemical Identity and Properties

This compound is characterized by the presence of an allyl ether group at the 4-position of the 3-methoxybenzaldehyde scaffold.

| Property | Value | Reference |

| CAS Number | 22280-95-1 | [1] |

| IUPAC Name | 4-(allyloxy)-3-methoxybenzaldehyde | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 313.2 ± 27.0 °C (Predicted) | [2] |

| Density | 1.084 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of this compound as a precursor for chalcone derivatives.[3]

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of vanillin in anhydrous acetone, add potassium carbonate.

-

Stir the mixture at room temperature.

-

Add allyl bromide dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

After 24 hours, filter the mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system of increasing polarity.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

| Data Type | Observed Values |

| ¹H NMR (600 MHz, CDCl₃) | δ 3.79 (3H, s), 4.45 (2H, t, J=5.7 Hz), 5.23 (1H, dd, J=1.5 and 14.4 Hz), 5.34 (1H, dd, J=1.5 and 14.4 Hz), 5.95 (1H, m), 6.84 (1H, d, J=8.4 Hz), 7.28 (1H, dd, J=7.8 and 1.5 Hz), 7.30 (1H, d, J=1.5 Hz)[3] |

Biological Activity

Publicly available literature on the direct biological activity of this compound is scarce. It is often used as a precursor in the synthesis of other compounds, such as chalcones, which are then evaluated for their biological properties.[3] One study screened this compound for its in vitro cytotoxic activity against four human cancer cell lines, but the specific results of this screening are not detailed in the available literature.[3]

Potential Cytotoxicity (as a precursor)

Further research is required to determine the intrinsic biological activity of this compound itself. The following experimental protocol is a standard method that can be used to assess its cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a general protocol for determining the cytotoxic effects of a compound on cultured cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the effects of this compound on cellular signaling pathways. Research on the broader class of benzaldehyde compounds suggests potential interactions with various signaling cascades. For instance, benzaldehyde has been reported to suppress pathways like PI3K/AKT/mTOR, STAT3, NFκB, and ERK in cancer cells, potentially through the regulation of 14-3-3ζ-mediated protein-protein interactions.[4] However, it is crucial to note that these findings are not specific to this compound and direct investigation is needed to elucidate its specific mechanisms of action.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and a proposed experimental workflow for evaluating the biological activity of this compound.

Caption: Synthesis workflow for this compound.

Caption: Proposed workflow for biological evaluation.

Conclusion

This compound is a well-characterized compound with a straightforward synthesis. While it holds potential as a building block for pharmacologically active molecules, its own biological profile is not extensively documented in publicly accessible research. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, encouraging further investigation into the therapeutic potential of this compound and its derivatives.

References

A Technical Guide to O-Allylvanillin for the Research Community

An in-depth examination of the commercial availability, purity grades, and experimental protocols for O-allylvanillin, a key building block in synthetic chemistry and drug discovery.

For researchers, scientists, and professionals in drug development, access to high-quality reagents and detailed experimental methodologies is paramount. This compound (also known as 3-methoxy-4-(allyloxy)benzaldehyde or 4-allyloxy-3-methoxybenzaldehyde), with its versatile chemical structure, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its commercial suppliers, available purity grades, and detailed experimental protocols for its synthesis and purification.

Commercial Suppliers and Purity Grades

This compound is available from a range of chemical suppliers catering to the research and development sector. The purity of the compound is a critical factor for its application in sensitive downstream processes, and suppliers typically offer various grades to meet different research needs. While "research grade" or purities of around 95% are common, higher purity grades are also available, which are essential for applications in medicinal chemistry and preclinical studies.

A summary of prominent commercial suppliers and their offered purity specifications for this compound (CAS No. 22280-95-1) is presented below. It is important for researchers to consult the latest certificates of analysis (CoA) from the suppliers for batch-specific purity data.

| Supplier | Purity Grade | Notes |

| MedChemExpress | >98.41%[1] | Purity confirmed by analytical testing.[1] |

| Enamine | Screening Compound | Available for purchase. Specific purity data should be requested. |

| TargetMol | Research Grade | Available for purchase. Specific purity data should be requested. |

| SyTracks | 95% | Listed as a readily available purity grade. |

| Chemspace | Screening Compound | Lists multiple suppliers, including Enamine and Princeton Biomolecular Research. |

| ChemicalBook | Research Grade | Lists various international suppliers. |

Note: The availability and specifications from suppliers are subject to change. Direct inquiry and CoA verification are recommended before procurement.

Experimental Protocols

The synthesis and purification of this compound are standard procedures in organic chemistry laboratories. The most common synthetic route is the Williamson ether synthesis, starting from vanillin and an allyl halide.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on established chemical literature and provides a general procedure for the synthesis of this compound.

Materials:

-

Vanillin

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve vanillin in anhydrous acetone.

-

Addition of Reagents: To the stirred solution, add potassium carbonate, followed by the dropwise addition of allyl bromide.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product from the synthesis can be purified by either recrystallization or column chromatography to achieve the desired level of purity.

1. Purification by Recrystallization:

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

2. Purification by Column Chromatography:

For higher purity or for purifying oily products, column chromatography is the preferred method.

Procedure:

-

Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. The eluent system is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), with the optimal ratio determined by TLC analysis.

-

Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Pass the eluent through the column and collect fractions.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified this compound product.

Caption: Synthesis and Purification Workflow for this compound.

References

A Technical Guide to the Thermal Stability and Decomposition of O-Allylvanillin

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Allylvanillin is a derivative of vanillin, a widely used flavoring agent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The introduction of an allyl group to the phenolic oxygen of vanillin significantly alters its chemical and thermal properties. Understanding the thermal stability and decomposition pathways of this compound is crucial for its application in processes that involve elevated temperatures, such as polymerization, synthesis of derivatives, and formulation of drug delivery systems. This technical guide outlines the predicted thermal behavior of this compound, with a focus on its primary decomposition mechanism.

Predicted Thermal Decomposition Pathway: The Claisen Rearrangement

The most anticipated thermal transformation of this compound is the Claisen rearrangement, a well-documented, intramolecular,[1][1]-sigmatropic rearrangement common to allyl aryl ethers.[2][3][4][5] This concerted pericyclic reaction is thermally induced and typically occurs at temperatures ranging from 150 to 250 °C.[3][6]

The rearrangement of this compound would proceed as follows:

-

Initial Rearrangement: Upon heating, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This proceeds through a cyclic, six-membered transition state.

-

Tautomerization: The initial product of the rearrangement is a non-aromatic dienone intermediate. This intermediate rapidly tautomerizes to restore the aromaticity of the benzene ring, resulting in the formation of 2-allyl-4-hydroxy-5-methoxybenzaldehyde (o-allyl-isovanillin).

Further heating at higher temperatures would likely lead to the decomposition of this rearranged product, potentially involving cleavage of the allyl, methoxy, and aldehyde functional groups.

Diagram of the Proposed Claisen Rearrangement of this compound

Caption: Proposed Claisen rearrangement pathway for this compound.

Methodologies for Thermal Analysis

While specific experimental data for this compound is unavailable, the following standard techniques would be employed to determine its thermal stability and decomposition temperature.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][7][8]

-

Principle: A high-precision balance continuously monitors the sample's weight as it is heated at a constant rate. Mass loss indicates decomposition or volatilization.

-

Experimental Protocol (Hypothetical for this compound):

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

The analysis is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).

-

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9]

-

Principle: DSC detects thermal events such as melting, crystallization, and chemical reactions by measuring the heat absorbed (endothermic) or released (exothermic) by the sample.

-

Experimental Protocol (Hypothetical for this compound):

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The heat flow to the sample is compared to the heat flow to the reference.

-

The DSC thermogram (heat flow vs. temperature) would show endothermic peaks for melting and boiling, and potentially an exothermic peak for the Claisen rearrangement, followed by decomposition.

-

Diagram of a General Thermal Analysis Workflow

Caption: A generalized workflow for thermal analysis experiments.

Analysis of Potential Decomposition Products

To identify the products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the technique of choice.[10][11][12]

-

Principle: The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

-

Expected Pyrolysis Products of this compound:

-

At moderate temperatures (around 200-250 °C): The primary product would likely be 2-allyl-4-hydroxy-5-methoxybenzaldehyde via the Claisen rearrangement.

-

At higher temperatures (>300 °C): Further fragmentation would be expected, potentially leading to:

-

Vanillin and isovanillin derivatives

-

Guaiacol and its derivatives

-

Phenolic compounds

-

Smaller aromatic and aliphatic fragments

-

-

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, a strong theoretical framework based on the chemistry of allyl aryl ethers suggests that its primary thermal decomposition pathway is the Claisen rearrangement to form 2-allyl-4-hydroxy-5-methoxybenzaldehyde. This rearrangement is anticipated to occur in the temperature range of 150-250 °C. At higher temperatures, further degradation into a variety of smaller aromatic and aliphatic compounds is expected. For definitive quantitative data on decomposition temperatures and product identification, experimental studies using TGA, DSC, and Py-GC-MS are necessary. This guide provides the foundational knowledge for designing and interpreting such future experimental investigations.

References

- 1. fpe.umd.edu [fpe.umd.edu]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin :: BioResources [bioresources.cnr.ncsu.edu]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC) – alstesting.co.th [alstesting.co.th]

- 9. mt.com [mt.com]

- 10. Qualitative and quantitative analysis of pyrolysis oil by gas chromatography with flame ionization detection and comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

Vanillin Derivatives: A Technical Guide to Bio-Based Applications

For Researchers, Scientists, and Drug Development Professionals

Vanillin, a phenolic aldehyde renowned for its characteristic aroma and flavor, is emerging as a versatile, bio-based platform chemical for a wide range of applications beyond the food and fragrance industries. Its inherent structural features—an aromatic ring, a hydroxyl group, and an aldehyde moiety—provide reactive sites for chemical modifications, leading to a diverse array of derivatives with significant therapeutic and industrial potential. This technical guide delves into the core bio-based applications of vanillin derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this promising field.

Antimicrobial Applications

Vanillin and its derivatives have demonstrated notable activity against a spectrum of pathogenic microbes, including bacteria and fungi. The antimicrobial efficacy is often attributed to the disruption of cell membranes and interference with essential cellular processes.[1] Modification of the vanillin structure, particularly through the formation of Schiff bases and other derivatives, has been shown to enhance its antimicrobial properties.

Quantitative Antimicrobial Activity

The antimicrobial potential of vanillin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |

| Vanillin | Escherichia coli (various strains) | 1.25 | [2] |

| Vanillin | Salmonella (various strains) | 1.25 - 2.5 | [2] |

| Vanillin | Multidrug-resistant Staphylococcus aureus (ATCC43300) | 2.5 | [2] |

| Acetyl vanillin derivatives (Compound F & I) | Escherichia coli | - (Significant activity reported) | [3] |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is widely used to screen for antimicrobial activity.[1][4]

Materials:

-

Nutrient agar plates

-

Sterile cork borer or pipette tips (to create wells)

-

Bacterial or fungal cultures

-

Solutions of vanillin derivatives at known concentrations

-

Positive control (e.g., standard antibiotic)

-

Negative control (solvent used to dissolve derivatives)

-

Incubator

Procedure:

-

Prepare Inoculum: Culture the test microorganism in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculate Agar Plates: Uniformly spread the microbial suspension over the surface of the nutrient agar plates using a sterile swab.

-

Create Wells: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar.

-

Add Test Compounds: Add a fixed volume (e.g., 100 µL) of the vanillin derivative solutions, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone corresponds to the antimicrobial activity.

Antioxidant Applications

The phenolic hydroxyl group in vanillin endows it with antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous chronic diseases.[5] Derivatization can modulate this activity.

Quantitative Antioxidant Activity

The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in a given assay.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Vanillin | DPPH | 0.81 | [1][5] |

| Vanillyl acetate (E-1) | DPPH | 0.63 | [1][5] |

| 3,4-dihydroxy benzaldehyde (E-2) | DPPH | 0.84 | [1][5] |

| o-methoxy-p-methyl cyclohexan-1-ol (J-1) | DPPH | 0.59 | [1][5] |

| Vanillic acid (J-2) | DPPH | 0.85 | [1][5] |

| Vitamin C (Standard) | DPPH | 0.44 | [1][5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess antioxidant activity.[6][7][8]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)

-

Vanillin derivative solutions at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Prepare DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Reaction Setup: In a set of test tubes or a 96-well plate, mix a specific volume of the DPPH solution (e.g., 1 mL) with an equal volume of the vanillin derivative solution at different concentrations.

-

Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine IC50: Plot the percentage of scavenging activity against the concentration of the derivative to determine the IC50 value.

Anticancer Applications

Vanillin and its derivatives have shown promise as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity

The cytotoxic effect of vanillin derivatives on cancer cell lines is commonly evaluated by determining the IC50 value, the concentration that inhibits 50% of cell growth.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Vanillin (1) | T-24 | Bladder Cancer | 48.5 | [9] |

| trans-δ-iodo-γ-lactone (10b) | CLBL-1 | Canine B-cell Lymphoma | 46.3 | [9] |

| IPM711 (a vanillin derivative) | HT29 | Colorectal Cancer | - (Inhibits growth) | [7] |

| Vanillin-based ferrocenyl chalcones | - | - | - (Exhibited anticancer activity) | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][11]

Materials:

-

Cancer cell lines

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the vanillin derivatives for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Signaling Pathways in Cancer

Vanillin derivatives have been shown to modulate critical signaling pathways implicated in cancer development.

-

Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is a hallmark of many cancers. Some vanillin derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell growth and invasion.[7][12]

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a vanillin derivative.

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Vanillin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[8][13][14]

Caption: Vanillin-mediated inhibition of the NF-κB signaling pathway.

Bio-Based Polymers

Vanillin is a valuable renewable building block for the synthesis of a variety of polymers, including polyesters, polybenzoxazines, and polyazomethines.[15] These bio-based polymers offer a sustainable alternative to petroleum-derived plastics and possess a range of desirable thermal and mechanical properties.

Quantitative Data on Vanillin-Based Polymers

| Polymer Type | Monomers | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Yield (%) | Reference |

| Poly(hydrovanilloin-furfural) | Hydrovanilloin, Furfural | 8600 | 1.28 | 78 | [16] |

Experimental Protocol: Synthesis of a Vanillin-Based Schiff Base Polymer (Polyazomethine)

This protocol describes a general procedure for the synthesis of a polyazomethine from a vanillin-derived dialdehyde and a diamine.

Materials:

-

Vanillin-derived dialdehyde monomer

-

Diamine monomer (e.g., p-phenylenediamine)

-

Solvent (e.g., DMF, DMSO)

-

Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

-

Monomer Dissolution: Dissolve equimolar amounts of the vanillin-derived dialdehyde and the diamine in a suitable solvent in a reaction flask equipped with a stirrer and a condenser.

-

Reaction: Heat the reaction mixture to a specific temperature (e.g., 80-120°C) and stir for a defined period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen).

-

Polymer Precipitation: After the reaction is complete, cool the solution and precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).

-

Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst, and dry it under vacuum.

-

Characterization: Characterize the resulting polymer using techniques such as FT-IR, NMR, GPC (for molecular weight and PDI), and TGA/DSC (for thermal properties).

Biocatalytic Production

The biotechnological production of vanillin and its derivatives from renewable feedstocks like ferulic acid and eugenol offers a sustainable and "natural" alternative to chemical synthesis.[10][16][17][18] This approach utilizes whole-cell biocatalysts or purified enzymes to perform specific chemical transformations.

Quantitative Data on Biocatalytic Production

| Substrate | Biocatalyst | Product | Yield (%) | Reference |

| Vanillic acid | Growing cells of Nocardia sp. | Guaiacol | 69 | [17][18] |

| Vanillic acid | Growing cells of Nocardia sp. | Vanillyl alcohol | 11 | [17][18] |

| Vanillic acid | Purified Nocardia carboxylic acid reductase | Vanillin | Quantitative | [17][18] |

| Creosol | Vanillyl alcohol oxidase (VAO) | Vanillin | ~100 | [10][16] |

Experimental Workflow for Biocatalytic Synthesis

The following diagram illustrates a general workflow for the biocatalytic production of vanillin derivatives.

Caption: General workflow for the biocatalytic synthesis of vanillin derivatives.

Conclusion

Vanillin and its derivatives represent a rich and underexplored source of bio-based compounds with significant potential in medicine and materials science. The ease of chemical modification, coupled with the inherent biological activities of the parent molecule, makes vanillin an attractive starting point for the development of novel therapeutics and sustainable polymers. This guide provides a foundational resource for researchers to explore and expand upon the promising bio-based applications of vanillin derivatives. Further investigation into structure-activity relationships, optimization of synthesis and biocatalytic processes, and in-depth preclinical and clinical studies are warranted to fully realize the potential of this versatile platform chemical.

References

- 1. hereditybio.in [hereditybio.in]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistnotes.com [chemistnotes.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. 2.3. DPPH radical scavenging assay [bio-protocol.org]

- 7. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 8. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 12. Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors | Atlantis Press [atlantis-press.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. research.wur.nl [research.wur.nl]

- 17. Biocatalytic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

O-Allylvanillin: A Comprehensive Technical Overview for Researchers

An In-depth Technical Guide to the Health and Safety of O-Allylvanillin

Introduction

This compound, systematically known as 2-allyloxy-3-methoxybenzaldehyde, is an organic compound with growing interest in the fields of medicinal chemistry and drug development. Its potential biological activities, including anticancer properties, have prompted further investigation into its synthesis, bioactivity, and safety profile. This guide provides a detailed overview of the health and safety data for this compound, alongside experimental protocols for its synthesis and evaluation of its biological effects, tailored for researchers, scientists, and drug development professionals.

Health and Safety Data

A comprehensive understanding of the health and safety aspects of this compound is paramount for its handling and use in a laboratory setting. The following tables summarize the key safety information, physical and chemical properties, and toxicological data.

Table 1: GHS Hazard and Precautionary Statements

| GHS Classification | Statement |

| Hazard Statements | H315: Causes skin irritation |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| Precautionary Statements | |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264: Wash skin thoroughly after handling. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/eye protection/face protection. | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312: Call a POISON CENTER or doctor if you feel unwell. | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| P362 + P364: Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Table 2: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 129 - 132 °C / 264.2 - 269.6 °F |

| Flash Point | > 110 °C / > 230 °F |

| Density | 1.117 g/cm³ (at 20 °C / 68 °F)[1] |

Table 3: Toxicological Data

| Test | Result |

| Acute Oral Toxicity | No data available for this compound. For o-vanillin (a related compound), LD50 (mouse) is 1330 mg/kg. |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Experimental Protocols

Synthesis of this compound (4-Allyloxy-3-methoxybenzaldehyde)

This protocol is adapted from the work of Ngameni et al. (2013).[2]

Materials:

-

Vanillin

-

Anhydrous potassium carbonate (K₂CO₃)

-

Allyl bromide

-

Acetone

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve vanillin (1.99 mmol) in acetone (8 mL).

-

Add anhydrous potassium carbonate (0.1203 g).

-

Add allyl bromide (1.46 mmol, 0.12 mL, d = 1.43).

-

Reflux the reaction mixture for 4 hours or stir at room temperature for 48 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dilute the residue with water (3 x 40 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system of increasing polarity to yield this compound.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxic activity of this compound against cancer cell lines, as described by Ngameni et al. (2013).[2]

Materials:

-

Human cancer cell lines (e.g., THP-1, DU-145, HL-60, Hep-G2, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Humidified incubator (37 °C, 5% CO₂)

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add the MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Biological Activity

Research has indicated that this compound serves as a precursor for the synthesis of O-allylchalcones, which have demonstrated notable in vitro cytotoxic activity against various human cancer cell lines.[1][2]

Table 4: In Vitro Cytotoxicity of this compound and its Derivatives (IC₅₀ in µM)

| Compound | THP-1 (Leukemia) | DU-145 (Prostate) | HL-60 (Leukemia) | Hep-G2 (Liver) | MCF-7 (Breast) |

| This compound | > 40 | > 40 | > 40 | > 40 | > 40 |

| O-allylchalcone 5f | 10.42 | - | - | - | - |

| O-allylchalcone 5g | 4.76 | 5.21 | 7.90 | 10.12 | 10.32 |

| Data extracted from Ngameni et al. (2013).[2] |

While this compound itself did not show significant cytotoxicity at the tested concentrations, its derivatives exhibited potent anticancer activity, highlighting its importance as a scaffold in medicinal chemistry.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. The cytotoxic effects of its chalcone derivatives suggest potential interference with pathways crucial for cancer cell proliferation and survival, such as those involving tubulin polymerization, as is common for many chalcones.[2] Further research is required to elucidate the precise mechanisms of action and the specific signaling cascades affected by this compound and its derivatives.

Logical Relationship of this compound in Drug Discovery

Caption: Role of this compound as a precursor in developing bioactive compounds.

Conclusion

This technical guide provides a summary of the available health and safety information, experimental protocols, and biological activity data for this compound. While the direct biological activity and toxicological profile of this compound require more extensive investigation, its role as a key intermediate in the synthesis of potent anticancer compounds is evident. Researchers and drug development professionals should adhere to the safety precautions outlined and can utilize the provided protocols as a foundation for further studies into the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating its mechanism of action and detailed toxicological assessment to fully characterize its potential as a pharmacophore.

References

Crystal Structure Analysis of O-Allylvanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-allylvanillin, also known as 4-allyloxy-3-methoxybenzaldehyde, is a synthetic organic compound and a derivative of vanillin. It serves as a versatile precursor in the synthesis of various bioactive molecules, including chalcones with potential therapeutic applications. Understanding the three-dimensional arrangement of atoms and molecules in the solid state is crucial for elucidating structure-property relationships, which can inform drug design and materials science. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While a definitive, publicly available crystal structure for this compound could not be located in the course of this review, this document outlines the standardized experimental procedures for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. Furthermore, it presents a template for the crystallographic data that would be obtained from such an analysis, offering a framework for the interpretation and presentation of results.

Introduction

The precise spatial arrangement of atoms within a crystalline solid dictates many of its physical and chemical properties, including melting point, solubility, and bioavailability. In the context of drug development, a detailed knowledge of the crystal structure of a molecule is indispensable for understanding its interaction with biological targets. This compound, with its potential as a building block for pharmacologically active compounds, is a subject of interest for structural analysis. Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of small molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from vanillin and an allyl halide.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Allyl bromide (3-bromoprop-1-ene)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

A mixture of vanillin (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) is prepared in anhydrous acetone.

-

Allyl bromide (1.2 equivalents) is added dropwise to the stirring suspension at room temperature.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude product is dissolved in ethyl acetate and washed sequentially with deionized water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The resulting residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Single-Crystal Growth

Obtaining a high-quality single crystal is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for growing single crystals of organic compounds.

Procedure:

-

A saturated solution of purified this compound is prepared in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate/hexane).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

Once crystals of suitable size and quality are formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal of this compound is selected and mounted on the goniometer head of the diffractometer.

-

The diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, is used to collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed, including integration of the reflection intensities, and corrected for various factors such as Lorentz and polarization effects.

-

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using software tools to check for consistency and quality.

Data Presentation

The crystallographic data and refinement details for this compound would be presented in a standardized format as shown in the table below. Please note that the following table is a template, as the specific experimental data for this compound is not publicly available in the reviewed literature.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₂O₃ |

| Formula Weight | 192.21 |

| Temperature | e.g., 100(2) K |

| Wavelength | e.g., 0.71073 Å |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = value Å, α = 90° |

| b = value Å, β = value° | |

| c = value Å, γ = 90° | |

| Volume | value ų |

| Z | value |

| Density (calculated) | value Mg/m³ |

| Absorption Coefficient | value mm⁻¹ |

| F(000) | value |

| Crystal Size | e.g., 0.20 x 0.15 x 0.10 mm³ |

| Theta Range for Data Collection | e.g., 2.00 to 28.00° |

| Index Ranges | h, k, l ranges |

| Reflections Collected | value |

| Independent Reflections | value [R(int) = value] |

| Completeness to Theta | e.g., 99.9 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | values |

| Goodness-of-fit on F² | value |

| Final R indices [I>2sigma(I)] | R₁ = value, wR₂ = value |

| R indices (all data) | R₁ = value, wR₂ = value |

| Largest Diff. Peak and Hole | values e.Å⁻³ |

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and crystal structure analysis of this compound.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Conclusion

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation, packing, and intermolecular interactions. This information is fundamental for computational modeling, understanding its reactivity, and for the rational design of new derivatives with enhanced biological activities. The experimental protocols and data presentation framework outlined in this guide provide a comprehensive resource for researchers undertaking the structural characterization of this compound and related compounds. The successful execution of these methods will contribute to a deeper understanding of the structure-function relationships of this important synthetic intermediate.

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Claisen Rearrangement of O-allylvanillin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the Claisen rearrangement of O-allylvanillin to synthesize 5-allylvanillin, a valuable compound in flavor chemistry and a precursor for various pharmaceutical agents. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

The Claisen rearrangement is a powerful and well-established[1][1]-sigmatropic rearrangement reaction in organic synthesis.[2][3] It facilitates the formation of a carbon-carbon bond through the thermal rearrangement of an allyl vinyl ether or an allyl aryl ether. In the case of this compound, an allyl aryl ether, a thermal rearrangement leads to the formation of 5-allylvanillin, also known as eugenol. This reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state.[3]

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the Claisen rearrangement of this compound.

Materials and Reagents:

-

This compound

-

Anhydrous solvent (e.g., N,N-diethylaniline or high-boiling point ether)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Schlenk line or nitrogen/argon inlet for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

NMR tubes and spectrometer

-

FT-IR spectrometer

-

GC-MS instrument

Procedure:

1. Reaction Setup: a. In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of a high-boiling, anhydrous solvent like N,N-diethylaniline. Alternatively, the reaction can be performed neat (without solvent). b. Attach a reflux condenser to the flask. c. Place the flask in a heating mantle or an oil bath. d. If performing under an inert atmosphere to prevent oxidation, flush the system with nitrogen or argon and maintain a positive pressure throughout the reaction.

2. Thermal Rearrangement: a. Heat the reaction mixture to a high temperature, typically in the range of 180-220°C.[4] b. Maintain this temperature and stir the reaction mixture vigorously for 2-6 hours. c. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.

3. Work-up: a. Allow the reaction mixture to cool to room temperature. b. If a solvent was used, remove it under reduced pressure using a rotary evaporator. c. Dilute the crude product with dichloromethane (DCM). d. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-allylvanillin.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Use a mixture of hexane and ethyl acetate as the eluent, starting with a low polarity mixture and gradually increasing the polarity to elute the product. c. Collect the fractions containing the desired product, as identified by TLC. d. Combine the pure fractions and remove the solvent under reduced pressure to yield pure 5-allylvanillin as a pale yellow oil.

5. Characterization: a. Characterize the purified 5-allylvanillin using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the Claisen rearrangement of this compound. Please note that the yield can vary depending on the specific reaction conditions.

| Parameter | Value | Reference |

| Reactant | This compound | |

| Product | 5-allylvanillin (Eugenol) | |

| Reaction Type | Thermal[1][1]-Sigmatropic Rearrangement | [2][3] |

| Typical Temperature | 180-220 °C | [4] |

| Typical Reaction Time | 2-6 hours | |

| Reported Yield | High (Specific yield not reported in searches) |

Spectroscopic Data for 5-allylvanillin (Eugenol):

| Technique | Key Signals |

| ¹H NMR | δ (ppm): 6.8-6.6 (m, 3H, Ar-H), 5.95 (m, 1H, -CH=CH₂), 5.10 (m, 2H, -CH=CH₂), 5.5 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃), 3.30 (d, 2H, Ar-CH₂) |

| ¹³C NMR | δ (ppm): 146.5, 144.0, 137.9, 132.0, 121.2, 115.6, 114.4, 111.3, 55.9, 39.9 |

| FT-IR | ν (cm⁻¹): ~3500 (O-H stretch), ~3080 (aromatic C-H stretch), ~2940 (aliphatic C-H stretch), ~1640 (C=C stretch), ~1600, 1515 (aromatic C=C stretch), ~1270 (C-O stretch) |

| MS (m/z) | 164 (M⁺), 149, 131, 103, 91, 77 |

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Figure 1. Reaction mechanism of the Claisen rearrangement of this compound.

Figure 2. Experimental workflow for the Claisen rearrangement of this compound.

References

Application Notes and Protocols for O-allylvanillin as a Monomer for Thermoset Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, polymerization, and characterization of thermoset polymers derived from O-allylvanillin, a bio-based monomer. The detailed protocols are intended to guide researchers in the development of sustainable thermosetting materials with tunable properties.

Introduction

This compound, a derivative of the naturally occurring compound vanillin, is a promising renewable monomer for the synthesis of high-performance thermoset polymers. Its aromatic structure imparts rigidity and thermal stability, while the reactive allyl group allows for versatile crosslinking reactions. These thermosets are being explored for a variety of applications, including coatings, adhesives, composites, and in the biomedical field for drug delivery and tissue engineering scaffolds, owing to their potential biocompatibility and degradability. The ability to be derived from lignin, a major component of biomass, makes this compound an attractive sustainable alternative to petroleum-based monomers.

Synthesis of this compound Monomer

The synthesis of this compound is a straightforward etherification reaction of vanillin with an allyl halide.

Protocol: Synthesis of this compound

-

Materials: Vanillin, allyl bromide (or allyl chloride), potassium carbonate (K₂CO₃), and acetone.

-

Procedure:

-

Dissolve vanillin in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add potassium carbonate to the solution. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of vanillin.

-

Add allyl bromide dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography to yield pure this compound.

-

Polymerization of this compound

This compound can be polymerized into a thermoset network via different mechanisms, primarily through cationic or free-radical polymerization of the allyl group. The choice of polymerization method and initiator will significantly influence the curing process and the final properties of the thermoset.

Cationic Polymerization

Cationic polymerization of the allyl ether group in this compound can be initiated by Lewis acids or protonic acids. This method can lead to a "phantom" polymerization involving an intramolecular rearrangement similar to a Claisen rearrangement, resulting in a polymer structure different from a simple vinyl addition.

Protocol: Cationic Polymerization of this compound

-

Materials: this compound monomer, cationic initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂), and an appropriate solvent (e.g., dichloromethane, if not polymerizing in bulk).

-

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound monomer.

-

If using a solvent, dissolve the monomer at the desired concentration.

-

Cool the mixture to the desired reaction temperature (e.g., 0 °C to room temperature).

-

Add the cationic initiator dropwise to the stirred solution. The amount of initiator typically ranges from 1 to 5 mol% with respect to the monomer.

-

Continue stirring and monitor the increase in viscosity.

-

The polymerization can be allowed to proceed for several hours to ensure high conversion.

-

To terminate the reaction, a quenching agent (e.g., methanol) can be added.

-

The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or ethanol) and dried under vacuum.

-

Free-Radical Polymerization

Free-radical polymerization of this compound can be initiated thermally or photochemically using appropriate radical initiators. This method is common for crosslinking allyl-functional monomers. To achieve a crosslinked network, this compound can be homopolymerized or copolymerized with other multifunctional monomers.

Protocol: Thermal Free-Radical Polymerization of this compound

-

Materials: this compound monomer, a thermal radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)).

-

Procedure:

-

Mix the this compound monomer with the desired amount of thermal initiator (typically 1-3 wt%).

-

Heat the mixture to a temperature that allows for the decomposition of the initiator and initiation of polymerization (e.g., 70-90 °C for AIBN).

-

The curing process can be carried out in a mold to obtain a desired shape.

-

The curing time will depend on the temperature and the initiator concentration, and can range from a few minutes to several hours.

-

Post-curing at a higher temperature may be required to ensure complete reaction and enhance the mechanical properties of the thermoset.

-

Characterization of this compound Thermosets

The properties of the resulting thermoset polymers can be evaluated using various analytical techniques to determine their thermal and mechanical performance.

Thermal Properties